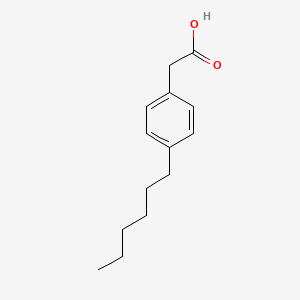![molecular formula C22H21N3O4 B4821379 2,2'-[(isobutylimino)bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4821379.png)
2,2'-[(isobutylimino)bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)
Übersicht
Beschreibung
2,2'-[(isobutylimino)bis(methylene)]bis(1H-isoindole-1,3(2H)-dione), commonly known as IBMD, is a chemical compound that has gained significant attention in the field of medicinal chemistry. IBMD is a versatile molecule that has been widely studied for its potential applications in various fields, including drug design, catalysis, and materials science.
Wirkmechanismus
The mechanism of action of IBMD is not fully understood. However, it is believed to act through the inhibition of various enzymes. For example, IBMD has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Moreover, IBMD has been reported to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
IBMD has been reported to exhibit various biochemical and physiological effects. For example, IBMD has been shown to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a crucial role in the production of inflammatory mediators. Moreover, IBMD has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, IBMD has been shown to exhibit anti-viral activity by inhibiting the replication of human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
IBMD has several advantages for lab experiments. Firstly, it is a readily available and inexpensive compound. Secondly, it exhibits a wide range of pharmacological activities, making it a versatile molecule for drug design. However, there are also some limitations associated with IBMD. For example, it has poor solubility in water, which can limit its application in aqueous systems. Moreover, the mechanism of action of IBMD is not fully understood, which can make it difficult to optimize its pharmacological activity.
Zukünftige Richtungen
There are several future directions for the study of IBMD. Firstly, further studies are needed to elucidate the mechanism of action of IBMD, which can help in the optimization of its pharmacological activity. Secondly, IBMD can be modified to improve its solubility in water, which can broaden its application in aqueous systems. Moreover, IBMD can be used as a starting point for the development of novel drugs with improved pharmacological activity. Additionally, IBMD can be used as a catalyst for various organic reactions, which can have potential applications in the field of catalysis.
Conclusion:
In conclusion, IBMD is a versatile molecule that has gained significant attention in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities and has potential applications in drug design, catalysis, and materials science. The synthesis of IBMD is relatively straightforward, and it is a readily available and inexpensive compound. However, further studies are needed to elucidate its mechanism of action and optimize its pharmacological activity.
Wissenschaftliche Forschungsanwendungen
IBMD has been extensively studied for its potential applications in drug design. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. IBMD has been shown to inhibit the activity of various enzymes, such as carbonic anhydrase, acetylcholinesterase, and xanthine oxidase. Moreover, IBMD has been reported to have potential applications in catalysis, as it can act as a catalyst for various organic reactions.
Eigenschaften
IUPAC Name |
2-[[(1,3-dioxoisoindol-2-yl)methyl-(2-methylpropyl)amino]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14(2)11-23(12-24-19(26)15-7-3-4-8-16(15)20(24)27)13-25-21(28)17-9-5-6-10-18(17)22(25)29/h3-10,14H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXODXBRXXYYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CN1C(=O)C2=CC=CC=C2C1=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4821297.png)


![2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4821310.png)

![2-(4-{[(2-methoxyethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4821326.png)
![N-(5-{2-[(4-chlorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B4821328.png)
![N-(4-bromophenyl)-2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4821344.png)
![5-[(sec-butylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B4821349.png)

![methyl 3-chloro-6-{[(4-morpholinylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4821370.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4821376.png)
![2-chloro-4,5-difluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B4821391.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B4821394.png)